molecular formula C12H10ClN3O B2611739 4-amino-2-chloro-N-(pyridin-2-yl)benzamide CAS No. 872826-20-5

4-amino-2-chloro-N-(pyridin-2-yl)benzamide

Cat. No.: B2611739
CAS No.: 872826-20-5
M. Wt: 247.68
InChI Key: UCFVJVFQPUHUNF-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-(pyridin-2-yl)benzamide is a chemical compound with significant potential in various scientific fields. It is characterized by its aromatic structure, which includes an amino group, a chlorine atom, and a pyridinyl group attached to a benzamide core. This compound is of interest due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cell wall components, leading to bacterial cell death . In cancer research, it may act by inhibiting specific kinases or signaling pathways crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-chloro-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-2-chloro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-7-8(14)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFVJVFQPUHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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